

Application Note: Total Synthesis and Characterization of 7-O-Acetyl-3-methoxyaegeline

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Compound of Interest

Compound Name: 3-Methoxyaegeline

CAS No.: 865276-19-3

Cat. No.: B2562275

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Executive Summary & Chemical Context[1][2][3][4][5][6]

7-O-acetyl-3-methoxyaegeline (C₂₁H₂₃NO₅) is a specific alkaloidal derivative originally isolated from *Zanthoxylum syncarpum* and related Rutaceae species. It belongs to the class of

-hydroxyamide alkaloids, sharing the core scaffold of Aegeline (N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-cinnamamide).

This molecule is of significant interest in metabolic disease research, specifically for its potential as a

-adrenergic receptor agonist, which modulates lipolysis and thermogenesis.

Structural Definition & Nomenclature

To ensure synthetic accuracy, the nomenclature used in this protocol is defined as follows based on the biogenetic numbering system often applied to these alkaloids:

- Core Scaffold: Aegeline.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- "3-Methoxy": Refers to the substitution on the cinnamoyl moiety (specifically, m-methoxycinnamoyl).
- "7-O-Acetyl": Refers to the acetylation of the

-hydroxyl group on the phenylethylamine chain. (In this specific numbering convention, the benzylic carbon of the amine chain is designated as position 7).

Target Structure: N-[2-acetoxy-2-(4-methoxyphenyl)ethyl]-3-methoxycinnamamide

Retrosynthetic Analysis

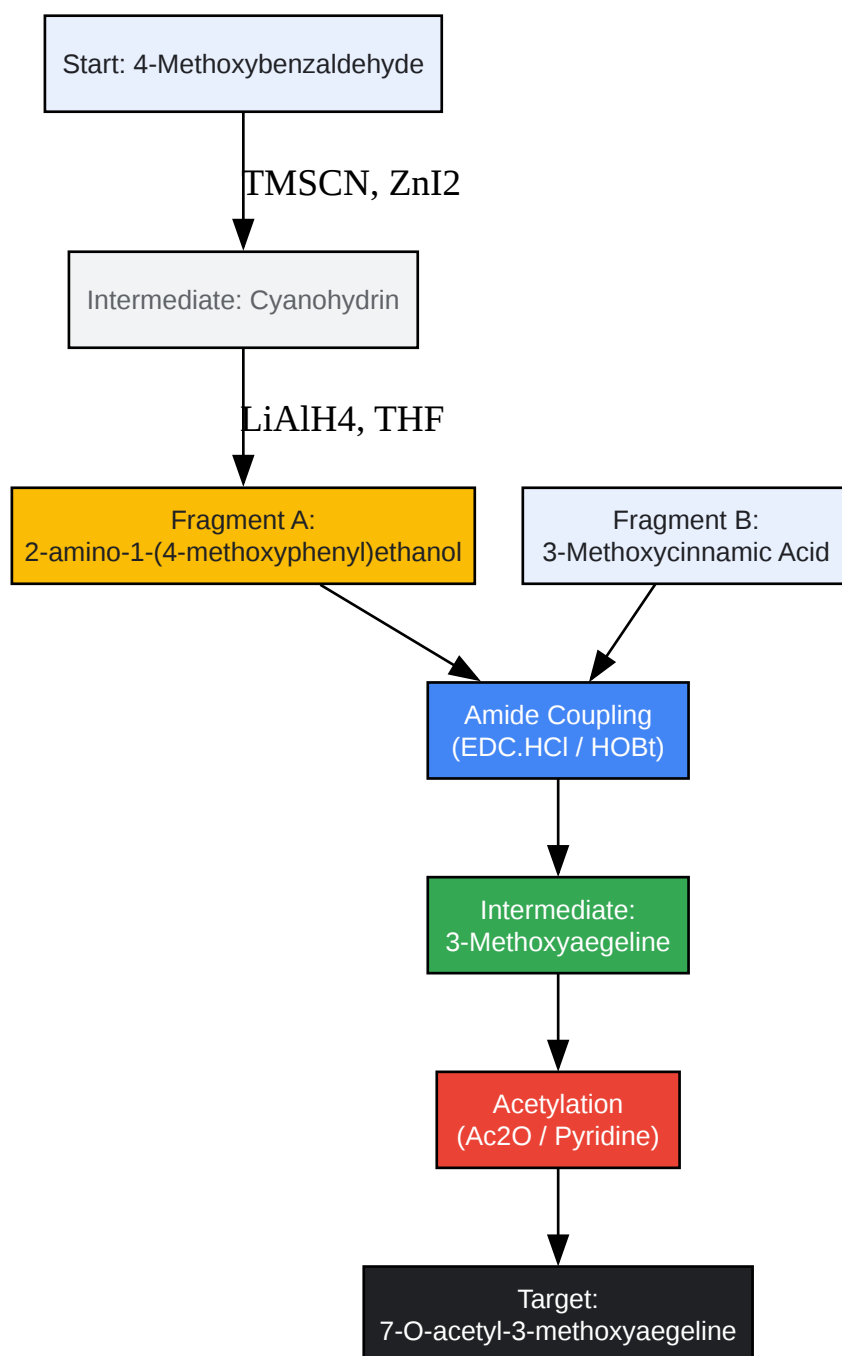
The synthesis is designed as a convergent three-stage protocol. This modular approach allows for the independent optimization of the amine and acid fragments before coupling, ensuring high purity of the final acetylated product.

Synthetic Strategy

- Fragment A (Amine): Preparation of 2-amino-1-(4-methoxyphenyl)ethanol (Octopamine methyl ether).
- Fragment B (Acid): Preparation/Activation of 3-methoxycinnamic acid.
- Coupling (Amide Bond): EDC/HOBt mediated coupling to form the intermediate **3-methoxyaegeline**.
- Functionalization: Selective

-acetylation of the secondary alcohol.

Logical Workflow (DOT Visualization)



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Caption: Convergent synthetic pathway for 7-O-acetyl-**3-methoxyaegeline** involving amine generation, amide coupling, and final O-acetylation.

Detailed Experimental Protocols

Stage 1: Synthesis of the Amine Core (Octopamine Methyl Ether)

Objective: To synthesize 2-amino-1-(4-methoxyphenyl)ethanol from 4-methoxybenzaldehyde.

Reagents:

- 4-Methoxybenzaldehyde (Anisaldehyde)
- Trimethylsilyl cyanide (TMSCN)
- Zinc Iodide (ZnI_2 , catalyst)
- Lithium Aluminum Hydride (LiAlH_4)
- Tetrahydrofuran (THF), anhydrous

Protocol:

- Cyanohydrin Formation:
 - In a flame-dried flask under Argon, dissolve 4-methoxybenzaldehyde (10 mmol) in anhydrous DCM (20 mL).
 - Add catalytic ZnI_2 (0.1 mmol).
 - Dropwise add TMSCN (12 mmol) at 0°C . Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.
 - Note: The TMS-protected cyanohydrin is usually formed.
- Reduction:
 - Prepare a suspension of LiAlH_4 (30 mmol) in dry THF (50 mL) at 0°C .
 - Add the crude cyanohydrin solution dropwise to the LiAlH_4 suspension.
 - Reflux the mixture for 3 hours.

- Quenching (Fieser Method): Cool to 0°C. Carefully add water (1.1 mL), then 15% NaOH (1.1 mL), then water (3.3 mL).
- Filter the granular precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
- Purification:
 - Recrystallize from Ethanol/Ether to obtain the amine as a white solid.
 - Yield Target: >75%.

Stage 2: Amide Coupling (Synthesis of 3-Methoxyaegeline)

Objective: Coupling of the amine core with 3-methoxycinnamic acid.

Reagents:

- 2-amino-1-(4-methoxyphenyl)ethanol (from Stage 1)
- 3-Methoxycinnamic acid (commercially available)
- EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (Hydroxybenzotriazole)
- DIPEA (Diisopropylethylamine)
- DMF (Dimethylformamide)

Protocol:

- Dissolve 3-methoxycinnamic acid (5 mmol) in dry DMF (15 mL).
- Add EDC.HCl (6 mmol) and HOBt (6 mmol). Stir at 0°C for 30 minutes to activate the acid.
- Add the amine (5 mmol) and DIPEA (10 mmol).

- Allow the reaction to warm to RT and stir overnight (12-16 hours).
- Workup:
 - Dilute with EtOAc (100 mL).
 - Wash successively with 1N HCl, Sat. NaHCO₃, and Brine.
 - Dry over MgSO₄ and concentrate.
- Purification:
 - Flash column chromatography (SiO₂). Eluent: DCM:MeOH (95:5).
 - Product: **3-Methoxyaegeline** (Intermediate).[5][8]
 - Appearance: Crystalline solid (Mp ~138-139°C).[5]

Stage 3: Preparation of 7-O-Acetyl-3-methoxyaegeline

Objective: Selective acetylation of the benzylic hydroxyl group.

Reagents:

- **3-Methoxyaegeline** (Intermediate)[8]
- Acetic Anhydride (Ac₂O)
- Pyridine
- DMAP (4-Dimethylaminopyridine, catalytic)

Protocol:

- Dissolve **3-Methoxyaegeline** (2 mmol) in dry Pyridine (5 mL).
- Add Acetic Anhydride (10 mmol) and a catalytic amount of DMAP (5 mg).
- Stir at RT for 4-6 hours.

- Critical Control: Do not heat, as this may promote elimination to the styrene derivative.
- Workup:
 - Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to hydrolyze excess anhydride.
 - Extract with EtOAc (3 x 30 mL).
 - Wash the organic layer with cold 1N HCl (to remove pyridine), then Sat. NaHCO₃ and Brine.
- Final Purification:
 - Recrystallization from EtOAc/Hexane or Methanol.
 - Final Product: 7-O-acetyl-**3-methoxyaegeline**.^{[4][5][9]}
 - Appearance: Pale yellow powder.^{[3][4][5]}

Analytical Characterization

The following data parameters are established for the validation of the synthesized compound, based on literature values for Zanthoxylum alkaloids.

Parameter	Specification	Notes
Formula	C ₂₁ H ₂₃ NO ₅	MW: 369.41 g/mol
Appearance	Pale yellow powder/crystals	
UV (λ_{\max})	242 nm, 282 nm (MeOH)	Characteristic of cinnamoyl amides
IR (KBr)	1735-1745 cm ⁻¹ (Ester C=O) 1660 cm ⁻¹ (Amide C=O) 3300 cm ⁻¹ (NH)	Absence of broad OH stretch at 3400 cm ⁻¹ confirms acetylation
¹ H NMR (CDCl ₃)	2.10 (s, 3H, OAc)	Key diagnostic: Downfield shift of benzylic proton (H-7) from ~4.8 ppm (OH) to ~5.9 ppm (OAc). [4] [5] [6]
	3.80 (s, 3H, OMe)	
	3.82 (s, 3H, OMe)	
	5.90 (t, 1H, H-7/benzylic)	
	6.35 (d, 1H, Vinyl-H)	

References & Authority

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